molecular formula C24H31NO4 B146223 Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- CAS No. 134338-99-1

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-

Cat. No. B146223
M. Wt: 397.5 g/mol
InChI Key: FHHJEXZQGLHKOT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-, also known as DPBA, is a chemical compound that has been widely used in scientific research. DPBA is a derivative of salicylic acid and has shown promising results in various biological and chemical studies.

Mechanism Of Action

The mechanism of action of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is not fully understood, but it is believed to involve the formation of complexes with metal ions and enzymes. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has been shown to bind to metal ions such as copper and zinc, leading to a change in its fluorescence properties. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites.

Biochemical And Physiological Effects

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has been shown to have various biochemical and physiological effects. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has been shown to inhibit the activity of enzymes involved in the progression of Alzheimer's disease, leading to a potential therapeutic application. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has also been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has several advantages for lab experiments, including its fluorescent properties, ability to form stable complexes with drugs, and inhibition of enzyme activity. However, Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has limitations such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- research, including the development of new fluorescent sensors for metal ions, the investigation of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-'s potential therapeutic applications in Alzheimer's disease and other diseases, and the development of new drug delivery systems using Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-. Additionally, the toxicity and solubility of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- should be further investigated to determine its safety and effectiveness in various applications.
Conclusion
In conclusion, Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is a promising chemical compound that has been widely used in scientific research. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has various applications in fluorescence sensing, enzyme inhibition, and drug delivery. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has potential therapeutic applications in Alzheimer's disease and other diseases due to its ability to inhibit enzyme activity and its anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the mechanism of action and potential applications of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-.

Synthesis Methods

The synthesis of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- involves the reaction of 4-(dipentylamino)phenol with salicylic acid in the presence of a catalyst. The reaction leads to the formation of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-, which is a white crystalline solid. The purity of Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has been used in various scientific research applications such as fluorescence sensing, enzyme inhibition, and drug delivery. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is a fluorescent molecule that can be used as a sensor for metal ions such as copper, zinc, and iron. Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has been used as a drug delivery agent due to its ability to form stable complexes with drugs.

properties

IUPAC Name

2-[4-(dipentylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-3-5-9-15-25(16-10-6-4-2)18-13-14-21(22(26)17-18)23(27)19-11-7-8-12-20(19)24(28)29/h7-8,11-14,17,26H,3-6,9-10,15-16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJEXZQGLHKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888956
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-

CAS RN

134338-99-1
Record name 2-[4-(Dipentylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134338-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134338991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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